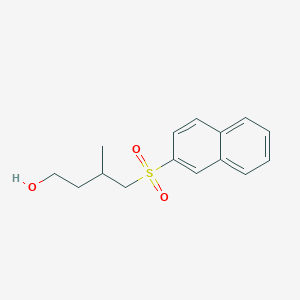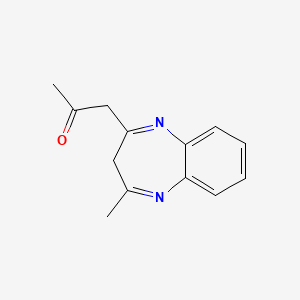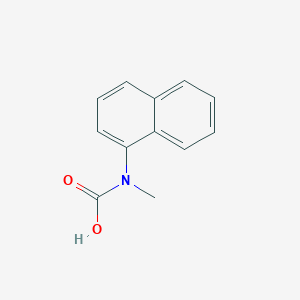
Methyl(naphthalen-1-yl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(naphthalen-1-yl)carbamic acid, also known as 1-naphthyl N-methylcarbamate, is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by the presence of two fused benzene rings, which confer unique chemical and biological properties. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(naphthalen-1-yl)carbamic acid typically involves the reaction of 1-naphthylamine with methyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-naphthylamine+methyl isocyanate→methyl(naphthalen-1-yl)carbamic acid
The reaction is usually conducted in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(naphthalen-1-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-naphthylamine.
Substitution: Nitro, sulfonyl, and halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(naphthalen-1-yl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl(naphthalen-1-yl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular membranes and proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-naphthyl N-methylcarbamate
- 1-naphthalenol, methylcarbamate
- Naphthalene derivatives such as nafacillin, naftifine, tolnaftate, and terbinafine .
Uniqueness
Methyl(naphthalen-1-yl)carbamic acid is unique due to its specific structural features and the presence of both naphthalene and carbamate moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to other naphthalene derivatives, it exhibits unique properties such as higher stability and specific enzyme inhibition capabilities .
Eigenschaften
CAS-Nummer |
87980-66-3 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
methyl(naphthalen-1-yl)carbamic acid |
InChI |
InChI=1S/C12H11NO2/c1-13(12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
QWNADYWYMJGNAC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


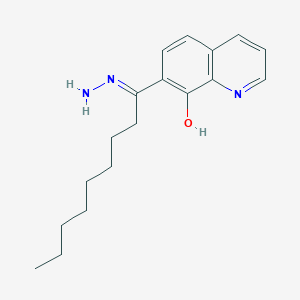
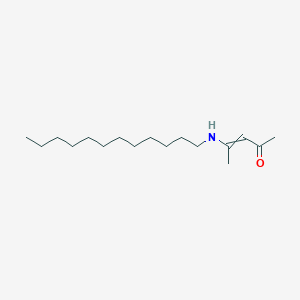

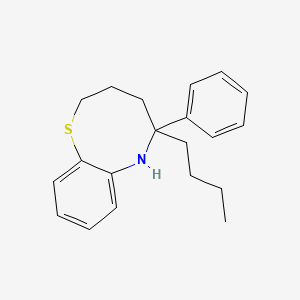
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)

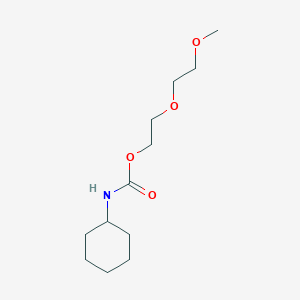
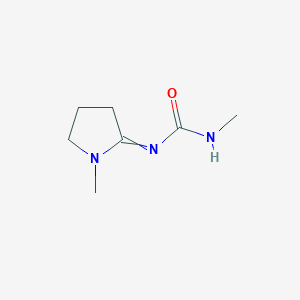
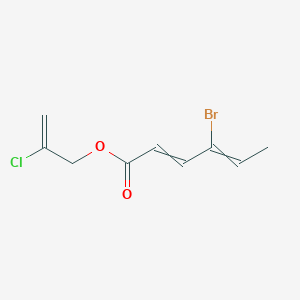
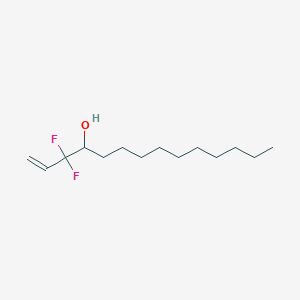
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
